2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine
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Overview
Description
2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine is a complex organic compound that features a pyrazole ring substituted with a dichlorophenyl group, a piperidine ring, and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine typically involves multiple steps:
Formation of the Pyrazole Ring:
Piperidine Substitution: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.
Nitropyridine Introduction: Finally, the nitropyridine moiety is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and the dichlorophenyl group are likely involved in binding interactions, while the piperidine ring may influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1H)-One: This compound shares the dichlorophenyl and piperidine moieties but differs in the core structure.
5-(3,4-Dichlorophenyl)-3-{[4-(2-Pyridyl)piperazine-1-yl]methyl}-1,3,4-Oxadiazole-2(3H)-One: Similar in having a dichlorophenyl group and a piperidine derivative but with a different heterocyclic core.
Uniqueness
2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitropyridine is unique due to its combination of a pyrazole ring, a nitropyridine moiety, and a piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2/c20-13-3-4-14(15(21)10-13)17-11-16(23-24-17)12-5-8-25(9-6-12)19-18(26(27)28)2-1-7-22-19/h1-4,7,10-12H,5-6,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFCIYJGPXHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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